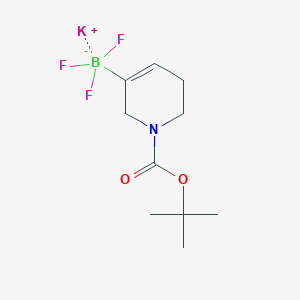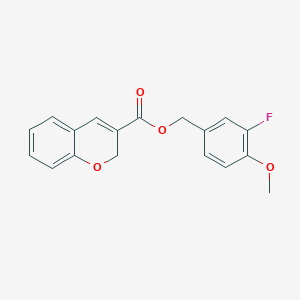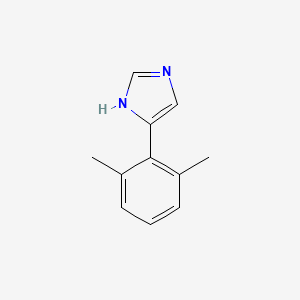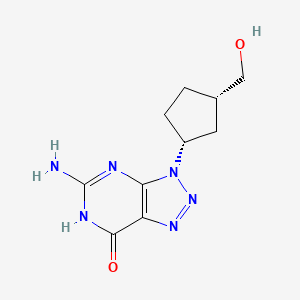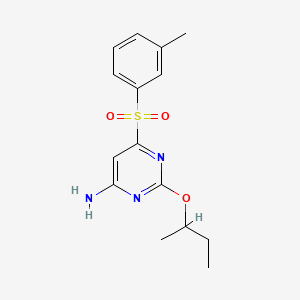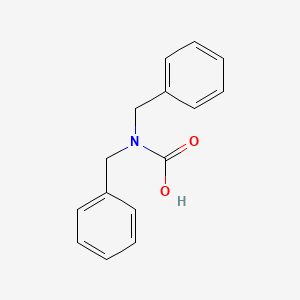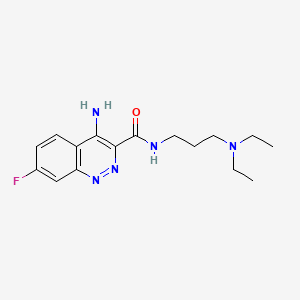
8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate under acidic conditions to form the hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization with 1,3-dimethyl-7-propylxanthine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific hydrazone and hydroxyl functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Fórmula molecular |
C18H22N6O3 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-6-8-13(25)9-7-12/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11+ |
Clave InChI |
KVPHBLQFYKUZKV-RGVLZGJSSA-N |
SMILES isomérico |
CCCN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


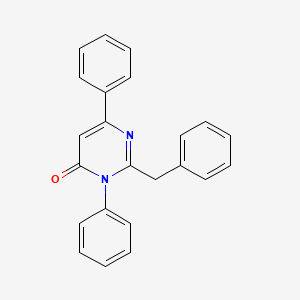
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
